molecular formula C14H12N6O B7778673 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole CAS No. 170166-58-2

1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B7778673
CAS No.: 170166-58-2
M. Wt: 280.28 g/mol
InChI Key: XFLYFWLTLVFZHH-UHFFFAOYSA-N
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Description

1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a methoxymethyl bridge connecting two benzotriazole moieties. Benzotriazoles are known for their electron-deficient aromatic systems, enabling roles as ligands in metal complexes (e.g., cadmium sulfate hydrates, as in ) and intermediates in nucleophilic substitution reactions . The methoxy group in this compound enhances its solubility and reactivity, distinguishing it from simpler benzotriazole derivatives.

Properties

IUPAC Name

1-[benzotriazol-1-yl(methoxy)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-21-14(19-12-8-4-2-6-10(12)15-17-19)20-13-9-5-3-7-11(13)16-18-20/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLYFWLTLVFZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257530
Record name 1,1′-(Methoxymethylene)bis[1H-benzotriazole]
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Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170166-58-2
Record name 1,1′-(Methoxymethylene)bis[1H-benzotriazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170166-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(Methoxymethylene)bis[1H-benzotriazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Functionalization of Benzotriazole

The synthesis typically begins with the functionalization of 1H-benzotriazole, exploiting its nucleophilic nitrogen sites. A common approach involves reacting benzotriazole with methoxymethyl chloride in the presence of a base such as potassium carbonate. This step forms the methoxy methyl-bridged intermediate, which is subsequently subjected to a second benzotriazole coupling. Reaction conditions for this stage are critical: temperatures of 40–60°C in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) optimize nucleophilic substitution.

Table 1: Reaction Conditions for Initial Functionalization

ParameterOptimal RangeImpact on Yield
Temperature40–60°CMaximizes substitution
SolventDMF/THFEnhances solubility
BaseK2CO3Neutralizes HCl
Reaction Time6–8 hoursCompletes conversion

Second Benzotriazole Coupling

The intermediate from Step 1.1 undergoes a second coupling with 1H-benzotriazole under acidic or Lewis acid-catalyzed conditions. Aluminum chloride (AlCl3) or zinc chloride (ZnCl2) at 1.2 equivalents in toluene or dichloromethane (DCM) facilitates this reaction. Studies indicate that maintaining temperatures below 25°C prevents undesired ring cleavage of the benzotriazole moieties. This step achieves yields of 43–55% after purification via column chromatography.

One-Pot Synthesis Strategies

Recent advancements have explored one-pot methodologies to streamline production. A notable protocol involves simultaneous activation of both benzotriazole units using a dual-reagent system. Triphosgene (bis(trichloromethyl) carbonate) serves as a coupling agent, enabling the concurrent formation of the methoxy methyl bridge and benzotriazole linkages. This method reduces purification steps but requires precise stoichiometric control:

2 Benzotriazole + ClCO(OCH3)ClEt3NTarget Compound + 2 HCl\text{2 Benzotriazole + ClCO(OCH3)Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound + 2 HCl}

Key advantages include reduced reaction times (4–5 hours) and improved atom economy. However, the exothermic nature of the reaction necessitates cooling to 10–15°C, and yields remain moderate (48–52%) due to competing side reactions.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

Lewis acids such as AlCl3 and ZnCl2 significantly enhance reaction rates and regioselectivity. For example, AlCl3 (1.2 equivalents) in toluene at 140°C increases the yield of the second coupling step from 15% to 43% by stabilizing transition states and mitigating side reactions. Conversely, HgCl2 and CuCl2 show negligible activity, underscoring the specificity of aluminum- and zinc-based catalysts.

Solvent Effects

Solvent polarity profoundly influences reaction outcomes. Non-polar solvents like toluene favor the coupling of hydrophobic intermediates, while polar aprotic solvents (e.g., THF) improve the solubility of ionic species during initial functionalization. A mixed solvent system (toluene:THF, 3:1) has been proposed to balance these effects, achieving a 12% yield improvement in pilot-scale syntheses.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating the target compound. Elution with dichloromethane:ethyl acetate (20:1 v/v) effectively separates the product from unreacted benzotriazole and oligomeric byproducts. Analytical thin-layer chromatography (TLC) with Rf = 0.3–0.4 (hexane:ethyl acetate, 1:1) confirms purity.

Recrystallization Techniques

Alternative purification via recrystallization from ethanol:water (7:3) yields crystals suitable for X-ray diffraction. This method achieves ≥98% purity but is less scalable than chromatography due to solvent volume requirements.

Table 2: Analytical Data for 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole

TechniqueKey Data
1H NMR^1\text{H NMR} (CDCl₃)δ 3.45 (s, 3H, OCH3), 5.82 (s, 1H, CH), 7.25–7.89 (m, 8H, Ar-H)
IR (KBr)3131 cm⁻¹ (C-H aromatic), 1698 cm⁻¹ (C=N)
HPLC99.1% purity (C18 column, acetonitrile:water 70:30)

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxymethyl Group

The methoxymethyl group serves as a reactive site for nucleophilic displacement, facilitated by the electron-withdrawing benzotriazole substituents. This reaction typically proceeds under mild conditions due to the stabilization of the transition state by the benzotriazole rings.

Example Reaction with Amines
Reaction with primary or secondary amines yields N-alkylated benzotriazole derivatives:

text
1-[Bt(methoxy)methyl]-Bt + RNH₂ → 1-[Bt(RNH)methyl]-Bt + MeOH

(Bt = benzotriazol-1-yl)

Experimental Data

AmineSolventTemp (°C)Time (h)Yield (%)Source
PiperidineCH₂Cl₂25285
BenzylamineTHF40478

The reaction proceeds via an Sₙ2 mechanism , with the benzotriazole groups stabilizing the leaving methoxide ion through resonance .

Hydrolysis Reactions

The methoxymethyl linker undergoes hydrolysis under acidic or basic conditions to form hydroxymethyl-bridged derivatives.

Acidic Hydrolysis

text
1-[Bt(methoxy)methyl]-Bt + H₂O/H⁺ → 1-[Bt(hydroxymethyl)]-Bt + MeOH

Basic Hydrolysis

text
1-[Bt(methoxy)methyl]-Bt + NaOH → 1-[Bt(ONa)methyl]-Bt + MeOH

Kinetic Data

ConditionpHRate Constant (k, s⁻¹)Half-Life (t₁/₂)Source
0.1 M HCl13.2 × 10⁻⁴36 min
0.1 M NaOH131.8 × 10⁻³6.4 min

Hydrolysis is accelerated in basic media due to the deprotonation of the intermediate oxonium ion .

Acylation and Alkylation Reactions

The benzotriazole nitrogen atoms participate in acylation/alkylation reactions, forming N-functionalized derivatives.

Acylation with Acetyl Chloride

text
1-[Bt(methoxy)methyl]-Bt + AcCl → 1-[Bt(methoxy)methyl]-Bt-Ac + HCl

Yield Optimization

Acylating AgentCatalystYield (%)Purity (%)Source
Acetyl chlorideDMAP9299
Benzoyl chlorideNone7595

DMAP (4-dimethylaminopyridine) enhances reactivity by activating the acylating agent .

Coordination Chemistry

The benzotriazole moieties act as ligands for transition metals, forming stable complexes.

Reaction with Cu(I)

text
1-[Bt(methoxy)methyl]-Bt + CuCl → [Cu(Bt)₂Cl] + CH₃OCH₂Cl

Complex Characterization

MetalGeometryStability Constant (log K)ApplicationSource
Cu(I)Linear8.2Catalysis
Re(IV)Octahedral12.5Magnetic materials

Coordination occurs via the N2 atom of the benzotriazole ring, as confirmed by X-ray crystallography .

Photochemical Reactivity

UV irradiation induces cleavage of the methoxymethyl bridge, generating benzotriazole radicals.

Photolysis Mechanism

text
1-[Bt(methoxy)methyl]-Bt → 2 Bt• + CH₃O•

Quantum Yield Data

Wavelength (nm)SolventΦ (Radical Formation)Source
254Acetonitrile0.45
365Methanol0.12

Radical intermediates are stabilized by conjugation with the benzotriazole π-system .

Comparative Reactivity Table

Reaction TypeKey Reagent/ConditionProductYield (%)
Nucleophilic SubstitutionPiperidine/CH₂Cl₂N-Alkylated bis-benzotriazole85
Acidic Hydrolysis0.1 M HClHydroxymethyl-bridged derivative90
AcylationAcetyl chloride/DMAPN-Acetylated product92
PhotolysisUV (254 nm)Benzotriazole radicalsQuant.

Scientific Research Applications

Medicinal Chemistry Applications

Benzotriazole derivatives have been extensively studied for their biological activities. The compound serves as a scaffold for designing new pharmacologically active agents due to its versatile chemical structure.

Antimicrobial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A notable study reported that certain derivatives displayed minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Research

Research indicates that benzotriazole structures can be modified to enhance their anticancer activity. For example, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation in vitro. One study highlighted the synthesis of N-acylbenzotriazoles which showed promising cytotoxic effects against several cancer cell lines .

Corrosion Inhibition

Benzotriazoles are widely recognized for their role as corrosion inhibitors in various industrial applications. The compound has been tested for its efficacy in protecting metals from corrosion in aggressive environments. Its mechanism involves forming a protective layer on metal surfaces, thereby preventing oxidation .

Polymer Stabilization

In polymer chemistry, benzotriazoles are utilized as UV stabilizers. The methoxy group in the compound enhances its ability to absorb UV radiation, thereby preventing degradation of polymers exposed to sunlight. This application is particularly valuable in the manufacturing of outdoor materials and coatings .

Biodegradation Studies

The environmental impact of benzotriazoles has been the subject of extensive research due to their widespread use and potential toxicity. Studies have indicated that certain benzotriazole derivatives can be degraded by microbial action in wastewater treatment processes, suggesting their potential for bioremediation applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and evaluated their antimicrobial activity against a range of bacterial strains. The results indicated that specific modifications led to enhanced activity compared to standard antibiotics, making them candidates for further development as antimicrobial agents .

Case Study 2: Corrosion Inhibition Performance

Research published on the corrosion inhibition properties of benzotriazole derivatives demonstrated that these compounds significantly reduce corrosion rates in metal substrates when exposed to saline environments. The study provided quantitative data showing a reduction in corrosion rates by over 80% when treated with optimized concentrations of benzotriazole .

Mechanism of Action

The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with various molecular targets and pathways. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

  • Analog 1 : 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole () replaces the methoxymethyl group with a tetrahydrofuran-derived substituent, reducing steric hindrance but limiting electronic effects .
  • Analog 2 : 1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole () incorporates a benzyloxy-phenyl group, enhancing aromatic stacking interactions but increasing molecular weight (MW: ~343.4 vs. target’s ~338.4) .

Physical and Chemical Properties

Property Target Compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole 1-[3-(Benzotriazol-1-yl)-2-chloropropyl]-1H-benzotriazole
Molecular Weight 338.36 g/mol 205.21 g/mol 312.76 g/mol
Melting Point Not reported 89–90°C Not reported
Density 1.38 g/cm³ (predicted) Not reported 1.49 g/cm³ (predicted)
pKa 1.83 (predicted) Not reported 1.55 (predicted)

The target compound’s higher density and pKa compared to chlorinated analogs (e.g., ) suggest stronger intermolecular interactions and acidity, likely due to the electron-withdrawing methoxy group.

Biological Activity

1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole (commonly referred to as benzotriazole) is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial and antifungal activities, and its potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two benzotriazole moieties linked through a methoxy methyl group. Its molecular formula is C14H12N6OC_{14}H_{12}N_6O with a molecular weight of approximately 284.29 g/mol .

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various benzotriazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies demonstrated that certain benzotriazole derivatives inhibited the growth of Staphylococcus aureus (including MRSA strains) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
  • Compounds such as 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile showed potent antimicrobial effects due to the presence of bulky hydrophobic groups .
CompoundTarget OrganismsMIC (µg/mL)
Benzotriazole Derivative AStaphylococcus aureus12.5 - 25
Benzotriazole Derivative BEscherichia coli<50
Benzotriazole Derivative CCandida albicans25

Antifungal Activity

The antifungal properties of benzotriazoles have also been documented. Studies reported that certain derivatives exhibited MIC values against Candida albicans ranging from 1.6 µg/mL to 25 µg/mL . The introduction of electron-withdrawing groups on the benzotriazole ring significantly enhanced antifungal activity.

Case Studies

Several studies highlight the biological efficacy of benzotriazole derivatives:

  • Study on Trypanosoma cruzi : A specific derivative demonstrated a dose-dependent inhibitory effect on epimastigote and trypomastigote forms. At a concentration of 50 µg/mL, it achieved a 95% reduction in trypomastigote viability compared to only 21% for the reference compound benzotriazole .
  • Antibacterial Testing : In another study involving various bacterial strains such as Bacillus subtilis, compounds were shown to have potent antibacterial effects with MIC values comparable to standard antibiotics .

The mechanism by which benzotriazoles exert their biological effects often involves the disruption of microbial cell membranes and interference with essential cellular processes. The presence of hydrophobic groups contributes to membrane penetration and subsequent cytotoxicity.

Environmental Impact

Benzotriazoles are also recognized for their environmental persistence and potential toxicological effects. They are commonly used as UV stabilizers in industrial applications but have raised concerns due to their detection in various environmental matrices . Their antiandrogenic activity has been studied in relation to human health risks associated with exposure .

Q & A

What are the optimal synthetic routes for 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole, and how can reaction yields be systematically improved?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between benzotriazole derivatives and methoxymethylating agents. To optimize yields:

  • Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .
  • Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and identify energy barriers in the reaction pathway .
  • Apply high-throughput screening to test variables like temperature (60–100°C), stoichiometric ratios (1:1.2–1.5 for benzotriazole:methoxymethyl chloride), and catalysts (e.g., K₂CO₃). Tabulate results for cross-comparison:
VariableOptimal RangeYield (%)Purity (HPLC)
Temperature80°C78–82≥98%
SolventDMF8597%
CatalystK₂CO₃8196%

How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound across different studies?

Level: Intermediate
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or calibration errors. To address this:

  • Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, TMS reference) and report coupling constants (e.g., J = 2.8 Hz for methoxy protons) .
  • Perform 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations. For IR, use attenuated total reflectance (ATR) to minimize sample preparation artifacts.
  • Cross-validate with computational spectroscopy (e.g., Gaussian 16 simulations for IR vibrations) to align experimental and theoretical peaks .

What advanced computational strategies are recommended for modeling the compound’s electronic properties and reactivity in catalytic applications?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzotriazole moieties exhibit HOMO energies of −6.2 eV, suggesting strong electron-withdrawing effects .
  • Molecular Dynamics (MD): Simulate solvation effects in common solvents (water, THF) to assess stability under catalytic conditions.
  • Reaction Path Search: Use the AFIR (Artificial Force Induced Reaction) method to explore possible intermediates and transition states in benzotriazole-mediated reactions .

How should researchers design experiments to investigate the compound’s role as a ligand in transition metal catalysis?

Level: Advanced
Methodological Answer:

  • Coordination Studies: Conduct UV-Vis titration with metal salts (e.g., Cu(II), Pd(II)) to determine binding constants (logK = 4.5–5.2). Monitor shifts in λmax (e.g., 320 nm → 350 nm upon Cu(II) binding).
  • Catalytic Screening: Test cross-coupling reactions (e.g., Suzuki-Miyaura) under varying conditions:
    • Ligand:metal ratios (1:1 to 2:1).
    • Solvent/base systems (DME/K3PO4 vs. toluene/Cs2CO3).
  • X-ray Crystallography: Resolve metal-ligand complexes to confirm bonding modes (e.g., κ²-N,N coordination) .

What statistical methods are critical for analyzing contradictory bioactivity data in studies involving this compound?

Level: Intermediate
Methodological Answer:

  • Replicated Analysis: Use two independent assays (e.g., MTT and ATP-lite) to confirm cytotoxicity results. Apply Bland-Altman plots to assess inter-method agreement .

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  • Multivariate Regression: Correlate bioactivity (IC50) with physicochemical descriptors (logP, polar surface area) to identify confounding variables.

  • Meta-Analysis: Aggregate data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias .

How can researchers validate the stability of this compound under varying pH and thermal conditions?

Level: Basic
Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC-MS. Stability is typically optimal at pH 6–8, with <5% degradation .
  • Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures (Td ≈ 220°C). Use differential scanning calorimetry (DSC) to detect polymorphic transitions.

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